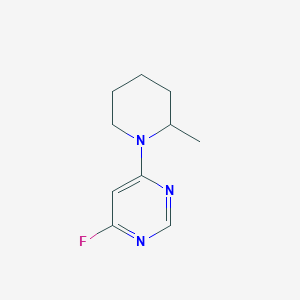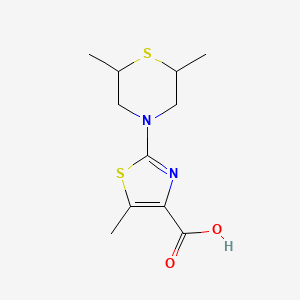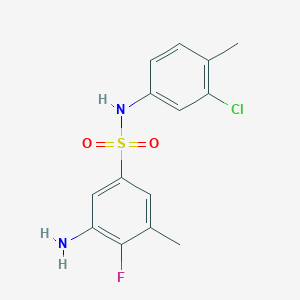
3-amino-N-(3-chloro-4-methylphenyl)-4-fluoro-5-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-N-(3-chloro-4-methylphenyl)-4-fluoro-5-methylbenzenesulfonamide, also known as ACMS or ACMSD, is a small molecule inhibitor that has been gaining attention in the scientific community for its potential therapeutic applications. It was first identified as a potential drug candidate for the treatment of cancer due to its ability to inhibit the activity of the enzyme kynurenine 3-monooxygenase (KMO), which is involved in the metabolism of the amino acid tryptophan. However, recent research has also suggested that ACMS may have other potential applications in the treatment of neurological disorders and inflammation.
作用机制
3-amino-N-(3-chloro-4-methylphenyl)-4-fluoro-5-methylbenzenesulfonamide works by inhibiting the activity of KMO, an enzyme that is involved in the metabolism of the amino acid tryptophan. When tryptophan is metabolized by KMO, it produces a series of metabolites that have been implicated in a variety of diseases, including cancer and neurological disorders. By inhibiting KMO, 3-amino-N-(3-chloro-4-methylphenyl)-4-fluoro-5-methylbenzenesulfonamide prevents the production of these metabolites and can therefore help to reduce the severity of these diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-amino-N-(3-chloro-4-methylphenyl)-4-fluoro-5-methylbenzenesulfonamide are primarily related to its inhibition of KMO. By reducing the production of neurotoxic metabolites, 3-amino-N-(3-chloro-4-methylphenyl)-4-fluoro-5-methylbenzenesulfonamide has been shown to have a neuroprotective effect in preclinical models of neurological disorders. In addition, its anti-cancer properties are thought to be related to its ability to reduce the growth and metastasis of tumors by inhibiting KMO.
实验室实验的优点和局限性
One of the main advantages of 3-amino-N-(3-chloro-4-methylphenyl)-4-fluoro-5-methylbenzenesulfonamide as a research tool is its specificity for KMO. Because it targets a specific enzyme, it can be used to study the role of KMO in a variety of diseases without affecting other metabolic pathways. However, one limitation of 3-amino-N-(3-chloro-4-methylphenyl)-4-fluoro-5-methylbenzenesulfonamide is its relatively low potency compared to other KMO inhibitors. This can make it more difficult to achieve the desired level of inhibition in experimental models.
未来方向
There are several potential future directions for research on 3-amino-N-(3-chloro-4-methylphenyl)-4-fluoro-5-methylbenzenesulfonamide. One area of interest is the development of more potent KMO inhibitors that could be used in the treatment of cancer and neurological disorders. In addition, there is growing interest in the use of 3-amino-N-(3-chloro-4-methylphenyl)-4-fluoro-5-methylbenzenesulfonamide as a research tool to study the role of KMO in other diseases, such as autoimmune disorders and infectious diseases. Finally, there is also potential for the development of 3-amino-N-(3-chloro-4-methylphenyl)-4-fluoro-5-methylbenzenesulfonamide as a diagnostic tool for diseases that are associated with KMO dysregulation.
合成方法
The synthesis of 3-amino-N-(3-chloro-4-methylphenyl)-4-fluoro-5-methylbenzenesulfonamide involves several steps, starting with the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with 4-fluoro-5-methyl-1,2-phenylenediamine to form 3-chloro-4-methyl-N-(4-fluoro-5-methyl-2-aminophenyl)benzenesulfonamide. This intermediate is then reacted with ammonia to form 3-amino-N-(3-chloro-4-methylphenyl)-4-fluoro-5-methylbenzenesulfonamide.
科学研究应用
3-amino-N-(3-chloro-4-methylphenyl)-4-fluoro-5-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in a variety of fields. One of the most promising areas of research has been in the treatment of cancer. KMO is overexpressed in many types of cancer, and its inhibition by 3-amino-N-(3-chloro-4-methylphenyl)-4-fluoro-5-methylbenzenesulfonamide has been shown to reduce tumor growth and metastasis in preclinical models. In addition to its anti-cancer properties, 3-amino-N-(3-chloro-4-methylphenyl)-4-fluoro-5-methylbenzenesulfonamide has also been investigated for its potential use in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. This is because KMO is involved in the production of neurotoxic metabolites that have been implicated in the development of these disorders.
属性
IUPAC Name |
3-amino-N-(3-chloro-4-methylphenyl)-4-fluoro-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN2O2S/c1-8-3-4-10(6-12(8)15)18-21(19,20)11-5-9(2)14(16)13(17)7-11/h3-7,18H,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONHGPCNCIVLPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C(=C2)C)F)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(3-chloro-4-methylphenyl)-4-fluoro-5-methylbenzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(4-fluorophenyl)sulfonylphenyl]prop-2-enamide](/img/structure/B6646575.png)
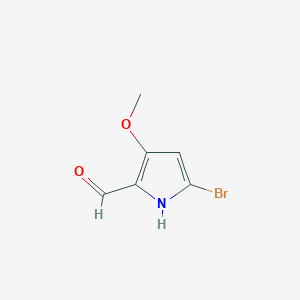
![N-[[1-(hydroxymethyl)cyclopentyl]methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B6646584.png)
![N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-8-carboxamide](/img/structure/B6646591.png)
![6-Amino-1-[4-(3-methylbutyl)piperazin-1-yl]hexan-1-one](/img/structure/B6646593.png)
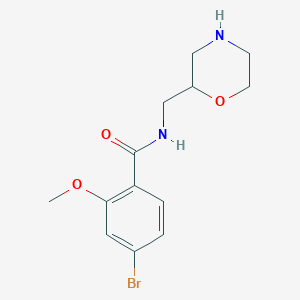
![4-bromo-2-methoxy-N-[2-(propylamino)ethyl]benzamide](/img/structure/B6646602.png)
![N-[2-methyl-1-(pyrazolo[1,5-a]pyrimidin-5-ylamino)propan-2-yl]methanesulfonamide](/img/structure/B6646608.png)
![2-[2-(2,2-Difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid](/img/structure/B6646618.png)

